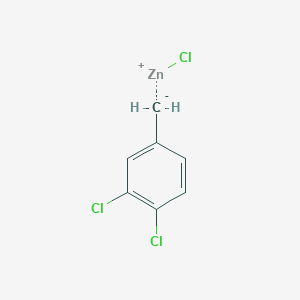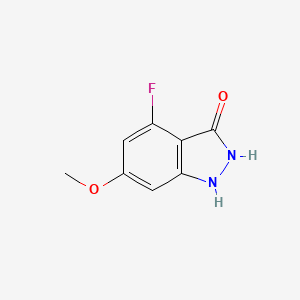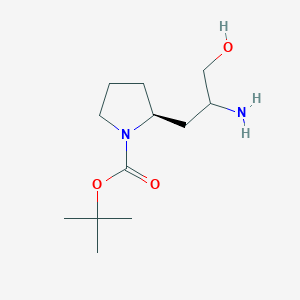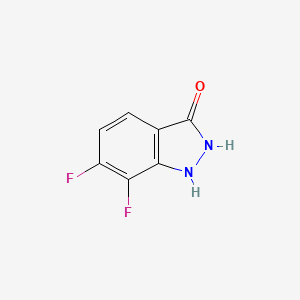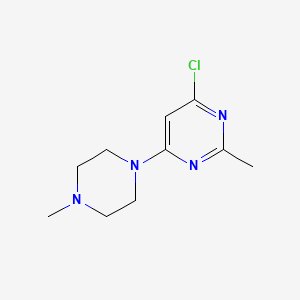
4-氯-2-甲基-6-(4-甲基哌嗪-1-基)嘧啶
描述
4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is a heterocyclic compound with the molecular formula C10H15ClN4 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
科学研究应用
4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding, contributing to the understanding of biological pathways and mechanisms.
Industrial Applications: It is utilized in the development of agrochemicals and other industrial products due to its versatile chemical properties.
作用机制
Target of Action
The primary target of 4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is the serotonin (5-HT) receptor sites . The serotonin receptors play a crucial role in regulating mood, anxiety, and happiness.
Mode of Action
The compound interacts with its target through a nucleophilic aromatic substitution (SNAr) reaction . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution a general approach to the synthesis of a wide variety of pyrimidine derivatives . The interaction of the ligand with an anionic side chain of the (5-HT) receptor site neutralizes the positive charge on the ligand bound to the receptor .
Biochemical Pathways
The compound affects the serotonin signaling pathway . This pathway is of fundamental importance in mood regulation, anxiety, and happiness. Dysregulation of this pathway is frequently observed in mood disorders and anxiety disorders .
Pharmacokinetics
The compound’smelting point is 236-238 °C , and its boiling point is 344.0±52.0 °C . These properties may impact the compound’s bioavailability.
Result of Action
It is known that the compound has ahigh binding affinity with the serotonin (5-HT) receptor sites , which suggests that it may have a significant impact on mood regulation and anxiety.
生化分析
Biochemical Properties
4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including kinases and phosphatases, which are crucial for regulating cellular processes. For instance, it has been observed to inhibit certain kinases, thereby affecting phosphorylation pathways that are essential for cell signaling and function . Additionally, 4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine can bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular responses .
Cellular Effects
The effects of 4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) proteins . By modulating these pathways, 4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine can affect gene expression and cellular metabolism, leading to altered cell function. For example, it can induce apoptosis in cancer cells by disrupting critical survival signals .
Molecular Mechanism
At the molecular level, 4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine exerts its effects through several mechanisms. One key mechanism involves the inhibition of enzyme activity by binding to the active site of target enzymes, such as kinases . This binding prevents the enzymes from catalyzing their respective reactions, thereby disrupting downstream signaling pathways. Additionally, 4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine remains stable under controlled conditions but can degrade when exposed to light or extreme temperatures . Long-term exposure to this compound in vitro has been associated with sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity, due to its accumulation in tissues . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing harm .
Metabolic Pathways
4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its conversion into more water-soluble metabolites for excretion . This metabolic process can affect the compound’s bioavailability and efficacy, as well as its potential interactions with other drugs and biomolecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine typically involves the reaction of 4-chloro-2-methylpyrimidine with 4-methylpiperazine. The reaction is usually carried out in the presence of a base such as sodium bicarbonate (NaHCO3) in an ethanol (EtOH) solvent . The reaction conditions may vary, but it generally involves heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the production process is economically viable.
化学反应分析
Types of Reactions
4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reaction conditions often involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
相似化合物的比较
Similar Compounds
4-Chloro-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidine: A closely related compound with similar chemical properties.
2-Amino-4-chloro-6-methylpyrimidine: Another pyrimidine derivative with distinct biological activities.
Uniqueness
4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and other scientific fields.
属性
IUPAC Name |
4-chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4/c1-8-12-9(11)7-10(13-8)15-5-3-14(2)4-6-15/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBBOBNXQPZNLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


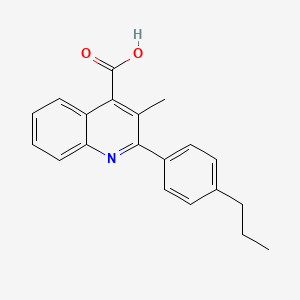
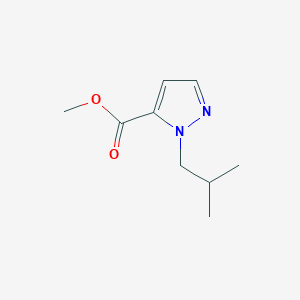
![{[(1-ethyl-1H-pyrazol-3-yl)methyl]thio}acetic acid](/img/structure/B1648089.png)

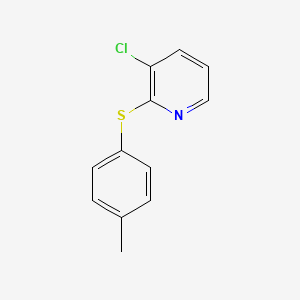
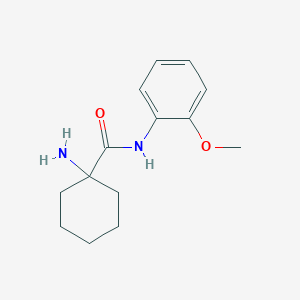


![cis-3-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1648109.png)
![cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1648110.png)
